{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

medicinal chemistry peptidomimetic design regioisomeric scaffold differentiation

The compound {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1354026-73-5, molecular formula C18H27N3O3, MW 333.4 g/mol) is a chiral, orthogonally protected cyclohexyl-1,2-diamine derivative bearing an (S)-alanyl moiety. It features a benzyloxycarbonyl (Cbz) protecting group on the cyclohexyl amine and a free amine on the alanine residue, separated by an N-methyl amide linkage.

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
Cat. No. B7927811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
InChIKeyRZYHMOHKUHSHAD-JEYLPNPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl-carbamic acid benzyl ester: A Chiral Cyclohexyl Carbamate Building Block for Peptidomimetic Synthesis


The compound {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1354026-73-5, molecular formula C18H27N3O3, MW 333.4 g/mol) is a chiral, orthogonally protected cyclohexyl-1,2-diamine derivative bearing an (S)-alanyl moiety [1]. It features a benzyloxycarbonyl (Cbz) protecting group on the cyclohexyl amine and a free amine on the alanine residue, separated by an N-methyl amide linkage. This structural arrangement places it in the class of protected amino acid–cyclohexylamine conjugates used as intermediates in medicinal chemistry, particularly for constructing peptidomimetics and protease-targeted scaffolds . Its computed physicochemical properties include a predicted XLogP3-AA of 1.8, two hydrogen bond donors, and four hydrogen bond acceptors [1].

Why 2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl-carbamic acid benzyl ester Cannot Be Replaced by Its Closest Analogs


Substitution among in-class cyclohexyl carbamate derivatives is not straightforward because regioisomeric position (2- vs. 4-substitution), N-methylation status, and protecting group identity (Cbz vs. Boc) each independently alter molecular geometry, hydrogen-bonding capacity, and orthogonal deprotection compatibility [1]. The 2-substituted cyclohexyl scaffold imposes a distinct spatial relationship between the alanyl amine and the Cbz-protected amine that differs fundamentally from the 4-substituted regioisomer (CAS 1354011-18-9), affecting both recognition by chiral environments and downstream synthetic utility in convergent assembly strategies [2]. These differences translate into non-interchangeable performance in any application where precise amine geometry, sequential deprotection, or steric accessibility governs reactivity or target binding.

Quantitative Differentiation Evidence for 2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl-carbamic acid benzyl ester


Regioisomeric Differentiation: 2-Substituted vs. 4-Substituted Cyclohexyl Scaffold – Molecular Topology and Computed Property Comparison

The target compound (2-substituted regioisomer, CAS 1354026-73-5) exhibits a computed topological polar surface area (TPSA) of 84.7 Ų, identical to that of the 4-substituted regioisomer (CAS 1354011-18-9) [1][2]. However, the 2-substitution pattern places the alanyl-N-methylamide and Cbz-protected amine in a 1,2-relationship on the cyclohexyl ring (vicinal diamines), whereas the 4-substituted analog arranges them in a 1,4-relationship [1][2]. This difference yields an InChIKey of RZYHMOHKUHSHAD-JEYLPNPQSA-N for the 2-isomer versus QINBASVFAXXUQH-JEYLPNPQSA-N for the 4-isomer, reflecting distinct atomic connectivity [1][2]. The 2-substituted scaffold presents both amine functionalities on adjacent carbons, enabling chelation or intramolecular hydrogen-bonding geometries that are geometrically inaccessible to the 1,4-arrangement [3].

medicinal chemistry peptidomimetic design regioisomeric scaffold differentiation

Protecting Group Orthogonality: Cbz vs. Boc – Differential Stability and Deprotection Selectivity

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the cyclohexyl amine, whereas the direct analog {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS 1354025-75-4) uses a Boc (tert-butyloxycarbonyl) group [1][2]. Cbz groups are cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), while Boc groups are removed under mild acidic conditions (TFA/DCM) [3]. The Cbz group confers higher stability to basic and nucleophilic conditions, enabling synthetic sequences incompatible with the acid-labile Boc group [3]. The computed XLogP3-AA of the Cbz compound is 1.8 versus 1.3 for the Boc analog, reflecting an ~0.5 log unit increase in lipophilicity that affects both chromatographic behavior and membrane permeability in cell-based assays [1][2].

solid-phase peptide synthesis orthogonal protection strategy Cbz vs. Boc stability

N-Methylated Amide vs. Des-Methyl Analog: Conformational Restriction and Hydrogen-Bonding Capacity

The target compound contains an N-methyl amide linkage (N-CH₃) connecting the alanyl carbonyl to the cyclohexylamine, whereas the des-methyl analog [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1354026-00-8) bears a standard secondary amide (NH) at this position [1]. N-Methylation eliminates the amide NH hydrogen bond donor, reducing the hydrogen bond donor count from 3 (des-methyl) to 2 (N-methyl) [1]. This modification restricts the amide bond to predominantly the trans conformation and increases steric bulk, which alters both the conformational ensemble and the potential for intermolecular hydrogen bonding [2]. The molecular formula shift from C₁₇H₂₅N₃O₃ (des-methyl, MW 319.4) to C₁₈H₂₇N₃O₃ (N-methyl, MW 333.4) reflects the addition of one CH₂ unit [1].

N-methylation peptide bond mimicry conformational restriction

Supplier Availability and Purity Benchmarking: Cbz Compound vs. Boc Analog

The target Cbz compound (CAS 1354026-73-5) is available from multiple suppliers including Fluorochem (catalog F081641) and AKSci (catalog 4053DS) with a minimum purity specification of 95% . The Boc analog (CAS 1354025-75-4) is listed in PubChem but lacks commercial availability from major research chemical suppliers as of 2025 [1]. The 4-substituted regioisomer (CAS 1354011-18-9) is available from Fluorochem (catalog 081639) at an approximate price of ¥15,268 per 500 mg . The des-methyl analog (CAS 1354026-00-8) is listed by Fluorochem (catalog F081625) but is marked as discontinued . This positions the target compound as one of the more readily procurable members of this compound family for research use.

chemical procurement purity specification supplier comparison

Recommended Application Scenarios for 2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl-carbamic acid benzyl ester Based on Differentiated Properties


Synthesis of Vicinal Diamine-Containing Peptidomimetics Requiring Orthogonal Cbz Protection

The 1,2-relationship of the Cbz-protected amine and the alanyl-derived N-methylamide on the cyclohexyl ring makes this compound an ideal intermediate for constructing peptidomimetics that require vicinal diamine motifs [1]. The Cbz group remains intact under the acidic conditions used for Boc deprotection (TFA/DCM) and under nucleophilic conditions, enabling sequential deprotection strategies in multi-step syntheses [2]. The N-methylation at the amide bond eliminates a hydrogen bond donor, improving solubility in organic solvents and reducing undesired aggregation during solid-phase synthesis compared to the des-methyl analog [3].

Scaffold for Metalloprotease Inhibitor Lead Optimization

The vicinal diamine arrangement of the 2-substituted scaffold is pre-organized for bidentate metal coordination, a feature exploited in metalloprotease inhibitor design [1]. The (S)-alanine stereocenter provides a chiral handle that can influence binding pocket complementarity. The Cbz group adds 0.5 log units of lipophilicity (XLogP3-AA = 1.8) versus the Boc analog (XLogP3-AA = 1.3), which may enhance passive membrane permeability in cell-based assays while still allowing facile removal by hydrogenolysis before biological testing [2].

Chiral Building Block for Asymmetric Ligand Synthesis

The compound's defined (S)-stereochemistry at the alanine α-carbon, combined with the relative stereochemistry of the 2-substituted cyclohexyl ring, makes it a candidate for constructing chiral ligands used in asymmetric catalysis [1]. The N-methyl tertiary amide is resistant to racemization under basic conditions that can epimerize secondary amides, offering superior configurational stability during synthetic manipulations compared to the des-methyl analog [3]. The Cbz chromophore also facilitates HPLC-UV monitoring during purification.

Intermediate for Protease-Activated Probes or Prodrugs

The free alanyl amine can be acylated with substrate recognition sequences, while the Cbz-protected cyclohexyl amine serves as a latent functionality releasable by hydrogenolysis [1]. The N-methyl amide bond linking the alanine to the cyclohexyl ring mimics a proteolytically stabilized peptide bond, making this scaffold suitable for designing probes that resist non-specific peptidase cleavage during in vitro assays [3]. This combination of orthogonal protection and metabolic stability is not simultaneously achievable with the Boc-protected or des-methyl analogs.

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